
N-(4-hidroxifenil)-N-metilacetanilida
Descripción general
Descripción
“N-(4-hydroxyphenyl)-N-methylacetamide” is also known as Fenretinide . It is a synthetic retinoid derivative, substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .
Synthesis Analysis
The synthesis of “N-(4-hydroxyphenyl)-N-methylacetamide” involves a process for the synthesis of esters of N-(4’-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methylpyrrole-2-acetic acids . The compounds produced exhibit anti-inflammatory, analgesic, and antipyretic activities . Another method proposed is a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .Molecular Structure Analysis
The molecular formula of “N-(4-hydroxyphenyl)-N-methylacetamide” is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-hydroxyphenyl)-N-methylacetamide” include the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-hydroxyphenyl)-N-methylacetamide” include a molecular formula of C8H9NO3, an average mass of 167.162 Da, and a monoisotopic mass of 167.058243 Da .Aplicaciones Científicas De Investigación
Investigación Antiviral
N-(4-hidroxifenil)-N-metilacetanilida: ha mostrado ser prometedor en la investigación antiviral, particularmente contra los flavivirus . Los estudios se han centrado en mejorar la exposición in vivo de compuestos relacionados para lograr concentraciones plasmáticas efectivas contra virus como el dengue . El potencial de este compuesto en la terapia antiviral es significativo debido a su capacidad para inhibir la actividad viral y su historial de seguridad establecido.
Tratamiento del Cáncer
En el campo de la oncología, se ha informado que los derivados de This compound inhiben varios tipos de tumores, incluidos aquellos resistentes a otros tratamientos . La investigación se ha dirigido hacia la utilización de este compuesto por sus propiedades anticancerígenas, explorando su eficacia in vitro y su potencial como agente quimiopreventivo.
Aplicaciones Biomédicas
La investigación en biotecnología ha explorado el uso de derivados de This compound como transportadores de fármacos y genes . El compuesto se ha modificado para mejorar su potencial biomédico, mostrando resultados prometedores en sistemas de administración de fármacos y como agente de transfección para la terapia génica.
Mejoras Farmacológicas
Los estudios farmacológicos han investigado el uso de This compound para mejorar las formulaciones de fármacos . Se han realizado esfuerzos para aumentar la biodisponibilidad y la solubilidad de los compuestos relacionados, lo que podría conducir a regímenes de dosificación más efectivos y mejores resultados para los pacientes.
Ciencia de Materiales
En la ciencia de materiales, se han estudiado los derivados del compuesto por sus propiedades ópticas no lineales . Estas propiedades son cruciales para desarrollar nuevos materiales para aplicaciones electrónicas y fotónicas, lo que convierte a This compound en un compuesto valioso en la creación de materiales avanzados.
Química Sostenible
La investigación química se ha centrado en la síntesis sostenible de derivados de This compound . El desarrollo de métodos de síntesis de una sola olla que sean más ecológicos y rentables es un paso significativo hacia procesos industriales más ecológicos.
Ciencia Ambiental
La investigación en ciencia ambiental ha estudiado los efectos de los compuestos químicos en las tasas de nitrificación del suelo y la producción de gases de efecto invernadero . Comprender cómo los derivados de This compound interactúan con los procesos ambientales puede informar estrategias para reducir la pérdida de nitrógeno y mitigar los impactos del cambio climático.
Química Analítica
En química analítica, This compound se ha utilizado como estándar interno para análisis cromatográficos . Su estabilidad y reactividad lo convierten en una herramienta indispensable para la medición y el análisis precisos de diversas sustancias.
Mecanismo De Acción
Target of Action
N-(4-hydroxyphenyl)-N-methylacetamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide’s mode of action involves the induction of apoptosis, a process of programmed cell death . This effect is strikingly different from that of vitamin A . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
Fenretinide is involved in the regulation of the nicotinamide adenine dinucleotide (NAD) metabolic pathway . NAD is a central molecule in cellular metabolism. Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
It is known that fenretinide selectively accumulates in breast tissue, which may contribute to its effectiveness against breast cancer . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hr .
Result of Action
Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and has been found to also slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients . In cancer studies, Fenretinide treatment may cause ceramide to build up in tumor cells and is associated with the accumulation of ROS, resulting in cell death through apoptosis and/or necrosis .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOAGEBURGENGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879507 | |
| Record name | N-METHYL P-HYDROXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
579-58-8 | |
| Record name | N-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC4968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-METHYL P-HYDROXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



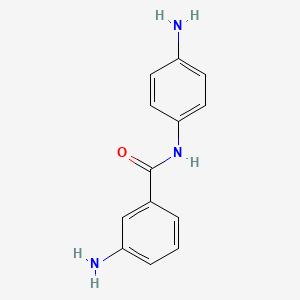

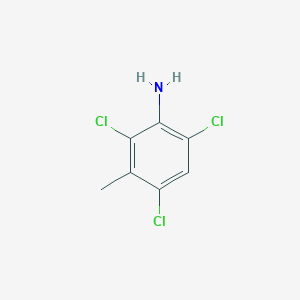
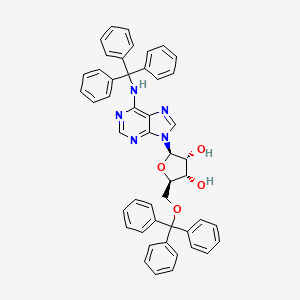
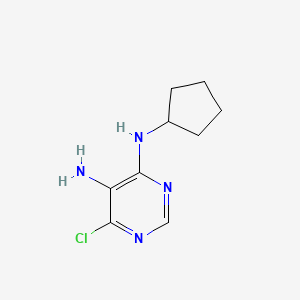
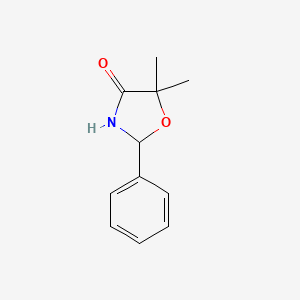
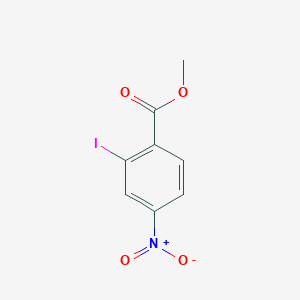


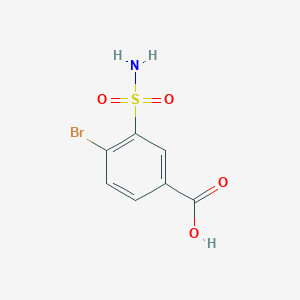

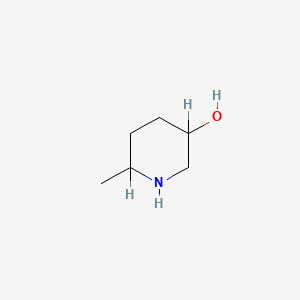

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)